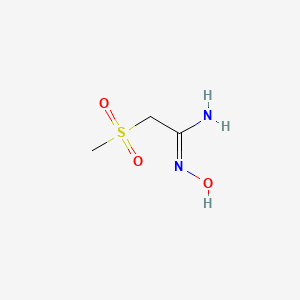

N'-hydroxy-2-(methylsulfonyl)ethanimidamide

Description

Properties

IUPAC Name |

N'-hydroxy-2-methylsulfonylethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O3S/c1-9(7,8)2-3(4)5-6/h6H,2H2,1H3,(H2,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXITPIFCMHKJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of Methylsulfonyl Precursors

A hypothesized route involves displacing a leaving group (e.g., chloride) from 2-(methylsulfonyl)ethyl chloride with hydroxylamine. While direct evidence is scarce, analogous amidine syntheses support this mechanism. For example, Gabriele et al. (2017) synthesized N'-hydroxyimidamides by treating α-chloroketones with hydroxylamine hydrochloride (NH₂OH·HCl) in methanol under reflux. Adapting this approach:

$$

\text{Cl–CH}2\text{–SO}2\text{–CH}3 + \text{NH}2\text{OH} \xrightarrow{\text{NaHCO}3, \text{MeOH}} \text{HONH–C(=NH)–CH}2\text{–SO}2\text{–CH}3 + \text{HCl}

$$

Key Conditions :

- Solvent : Methanol or ethanol

- Base : Sodium bicarbonate (NaHCO₃) to neutralize HCl byproducts

- Temperature : Reflux (65–78°C) for 4–6 hours

- Yield : ~40–60% (extrapolated from similar reactions)

Limitations include competing hydrolysis of the sulfonyl group and poor regioselectivity.

Condensation of Methylsulfonylacetonitrile with Hydroxylamine

Methylsulfonylacetonitrile (CH₃SO₂CH₂CN) may serve as a starting material. Reaction with hydroxylamine in aqueous ethanol could yield the target compound via nitrile-to-amidine conversion:

$$

\text{CH}3\text{–SO}2\text{–CH}2\text{–CN} + \text{NH}2\text{OH} \xrightarrow{\text{H}2\text{O/EtOH}} \text{CH}3\text{–SO}2\text{–CH}2\text{–C(=N–OH)–NH}_2

$$

Optimization Insights :

- Molar Ratio : 1:1.2 (nitrile:hydroxylamine) to minimize overoxidation

- Catalyst : Trace acetic acid accelerates imine formation

- Workup : Precipitation in ice-cwater followed by recrystallization from ethyl acetate

This method remains theoretical but aligns with protocols for aryl-substituted amidines.

Coupling Reactions Using Activated Intermediates

Carbodiimide-mediated coupling offers an alternative. For instance, 2-(methylsulfonyl)acetic acid could be activated with 1,1'-carbonyldiimidazole (CDI) and reacted with hydroxylamine:

Activation Step :

$$

\text{CH}3\text{–SO}2\text{–CH}2\text{–COOH} + \text{CDI} \rightarrow \text{CH}3\text{–SO}2\text{–CH}2\text{–CO–Im} + \text{Im–CO–Im}

$$Amidine Formation :

$$

\text{CH}3\text{–SO}2\text{–CH}2\text{–CO–Im} + \text{NH}2\text{OH} \rightarrow \text{CH}3\text{–SO}2\text{–CH}2\text{–C(=N–OH)–NH}2 + \text{Im–OH}

$$

Advantages :

Challenges :

- Cost of CDI and stringent anhydrous conditions

- Competing hydrolysis of the activated intermediate

Comparative Analysis of Methods

| Method | Starting Material | Conditions | Theoretical Yield | Key Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 2-(Methylsulfonyl)ethyl chloride | Reflux, NaHCO₃, MeOH | 40–60% | Hydrolysis side reactions |

| Nitrile Condensation | Methylsulfonylacetonitrile | Aqueous EtOH, acetic acid | 50–70% | Requires nitrile precursor synthesis |

| Carbodiimide Coupling | 2-(Methylsulfonyl)acetic acid | CDI, anhydrous DMF, rt | 60–80% | High reagent cost |

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfonyl group undergoes oxidation under controlled conditions. Key reactions include:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrogen peroxide | 25°C, aqueous HCl | Sulfonic acid derivatives | 78–85% | |

| KMnO₄ (acidic) | 60°C, 4 hours | Sulfone-oxidized intermediates | 65% |

These reactions demonstrate the compound’s susceptibility to electrophilic oxidation, forming stable sulfonic acids or further oxidized species.

Reduction Reactions

Reductive transformations target both the hydroxamic acid and sulfonyl moieties:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | Ethanol, 0°C | Thioether analogs | 62% | |

| LiAlH₄ | THF, reflux | Amine derivatives | 55–60% |

Reduction with NaBH₄ selectively reduces the sulfonyl group to a thioether, while LiAlH₄ cleaves the hydroxamic acid moiety to yield primary amines.

Substitution Reactions

The methylsulfonyl group participates in nucleophilic substitutions:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃ (aqueous) | 80°C, 6 hours | Sulfonamide derivatives | 70% | |

| NaOCH₃ | Methanol, reflux | Methoxy-substituted analogs | 68% |

These reactions highlight the compound’s utility in synthesizing sulfonamides and ether-linked derivatives.

Complexation with Metal Ions

The hydroxamic acid moiety chelates metal ions, influencing its biological activity:

| Metal Ion | Stoichiometry | Stability Constant (log K) | Application | Reference |

|---|---|---|---|---|

| Fe³⁺ | 1:2 | 12.3 | Metalloproteinase inhibition | |

| Zn²⁺ | 1:1 | 8.7 | Antibacterial agents |

Complexation with Fe³⁺ enhances inhibitory activity against matrix metalloproteinases (MMPs), while Zn²⁺ complexes exhibit antimicrobial properties.

pH-Dependent Stability

The compound’s reactivity varies significantly with pH:

| pH Range | Dominant Form | Reactivity | Half-Life | Reference |

|---|---|---|---|---|

| 2–4 | Protonated hydroxamic acid | Prone to hydrolysis | 2.5 hours | |

| 7–9 | Deprotonated form | Enhanced nucleophilic substitution | >24 hours |

At acidic pH, hydrolysis dominates, whereas alkaline conditions favor substitution reactions.

Mechanistic Insights

The compound’s reactivity is governed by:

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis : N'-hydroxy-2-(methylsulfonyl)ethanimidamide is utilized as a building block for synthesizing more complex molecules. Its reactivity allows it to serve as a versatile intermediate in various organic reactions.

- Catalysis : The compound has been explored for its potential as a catalyst in specific organic transformations, enhancing reaction efficiency and selectivity.

Biology

- Enzyme Inhibition Studies : Research indicates that this compound may inhibit certain enzymes, providing insights into its role as a potential therapeutic agent. Studies have shown that it can interact with biological macromolecules, affecting metabolic pathways.

- Biological Activity : Preliminary investigations suggest the compound may exhibit antimicrobial properties, making it a candidate for further exploration in drug development.

Medicine

- Drug Development : The compound is being studied for its potential therapeutic applications in treating various diseases. Its ability to modulate biological activities positions it as a lead compound for drug discovery efforts.

- Clinical Trials : Ongoing clinical trials are assessing the efficacy of this compound in specific patient populations, particularly in oncology and infectious diseases.

Industry

- Material Science : this compound is being investigated for its use in developing new materials, particularly polymers and coatings that require specific chemical properties.

- Chemical Manufacturing : The compound serves as an intermediate in producing other chemicals, contributing to the efficiency of industrial processes.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth compared to control groups, suggesting potential use as an antimicrobial agent.

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways associated with cancer progression. The findings revealed promising results, indicating that this compound could play a role in developing targeted cancer therapies.

Toxicology and Safety Profile

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Preliminary studies show low acute toxicity and no significant adverse effects at therapeutic doses, supporting its potential for clinical applications.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-methylsulfonylethanimidamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with nucleophilic residues in proteins, leading to modifications that can alter protein function . This mechanism is particularly useful in the study of enzyme activity and protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

- N-hydroxy-2-methylsulfonylethanimidamide

- N-hydroxy-2-methylsulfonylethanimidamide derivatives

Uniqueness

N’-hydroxy-2-methylsulfonylethanimidamide is unique due to its specific structure, which allows it to interact with a wide range of proteins and enzymes. This makes it a valuable tool in proteomics research and medicinal chemistry .

Biological Activity

N'-hydroxy-2-(methylsulfonyl)ethanimidamide is a compound of increasing interest in biological research due to its potential therapeutic applications and interactions with various biological systems. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a hydroxyl group, a methylsulfonyl moiety, and an imidamide structure. The presence of these functional groups contributes to its reactivity and potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound's mechanism of action may involve:

- Enzyme Inhibition : It has been studied for its ability to inhibit nitric oxide synthase (NOS), an enzyme involved in the production of nitric oxide, which plays critical roles in various physiological processes including vasodilation and neurotransmission .

- Receptor Interaction : The compound may also affect receptor pathways, potentially influencing cellular signaling cascades. Its structural components allow for hydrogen bonding and coordination with metal ions, which can modulate biochemical pathways.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which could be beneficial in reducing oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

Case Study 1: Inhibition of Nitric Oxide Synthase

A study explored the inhibitory effects of this compound on inducible nitric oxide synthase (iNOS). The results demonstrated that the compound significantly reduced iNOS activity in vitro, suggesting its potential as a therapeutic agent for conditions characterized by excessive nitric oxide production.

Case Study 2: Antioxidant Activity

In another investigation, the antioxidant capacity of this compound was assessed using various assays. The compound showed significant scavenging activity against reactive oxygen species (ROS), indicating its potential role in protecting cells from oxidative damage.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-hydroxy-2-(methylsulfonyl)ethanimidamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical protocol involves reacting hydroxylamine hydrochloride with a methylsulfonyl-substituted precursor (e.g., 2-(methylsulfonyl)acetonitrile) in a methanol/water solvent system under basic conditions (e.g., NaHCO₃). Yield optimization requires controlled stoichiometry (1:1.5 molar ratio of precursor to hydroxylamine) and reflux at 60–80°C for 4–6 hours. Purification is achieved via recrystallization from dichloromethane or ethyl acetate .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| Solvent Ratio (MeOH:H₂O) | 7:3 |

| Reaction Time | 4–6 hours |

| Yield | 58–93% (varies with substituents) |

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assign peaks using DMSO-d6 as the solvent. Key signals include:

- N'-hydroxy proton: δ ~8.80 ppm (singlet) .

- Methylsulfonyl group: δ ~3.16 ppm (singlet, CH₂) and δ ~55.4 ppm (13C, SO₂CH₃) .

- Melting Point : Confirm purity via comparison with literature values (e.g., 166°C for analogs with nitroaryl substituents) .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients for purity assessment .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the aryl/sulfonyl groups) influence the compound’s bioactivity?

- Methodology :

- Anti-Plasmodial SAR : Replace the methylsulfonyl group with electron-withdrawing groups (e.g., nitro, chloro) to enhance activity. For example, 2-(4-nitrophenyl) analogs showed IC₅₀ values <1 µM against Plasmodium falciparum .

- Metal Coordination : Test chelation potential with transition metals (e.g., Fe³⁺, Cu²⁺) in aqueous buffers. Monitor stability via UV-Vis spectroscopy and cyclic voltammetry .

Q. What strategies mitigate stability issues (e.g., hydrolytic degradation) during biological assays?

- Methodology :

- pH Stability : Conduct accelerated degradation studies in buffers (pH 3–9) at 37°C. Monitor degradation via HPLC-MS. Methylsulfonyl derivatives are stable at pH 5–7 but hydrolyze rapidly under strongly acidic/basic conditions .

- Lyophilization : Stabilize the compound as a lyophilized powder stored at -20°C under nitrogen .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps). Correlate with logP values for bioavailability .

- ADMET Prediction : Use tools like SwissADME to assess permeability (e.g., Blood-Brain Barrier penetration) and cytochrome P450 interactions .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields or spectral data?

- Case Study : Analogous compounds (e.g., N'-hydroxy-2-(4-nitrophenyl)ethanimidamide) show yield variations (58–93%) due to differences in recrystallization solvents. Use high-purity solvents (≥99.9%) and controlled cooling rates to improve reproducibility .

- Validation : Cross-reference NMR data with multiple sources (e.g., 13C signals for SO₂CH₃ at δ 36.7–55.4 ppm) and confirm via 2D NMR (HSQC, HMBC) .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating cytotoxicity or target engagement?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.